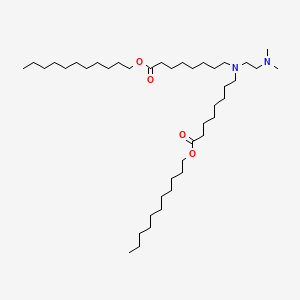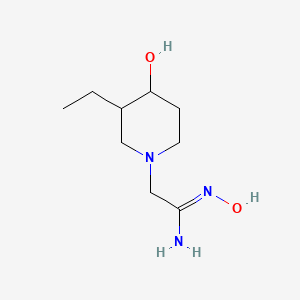
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxyl and hydroxyacetimidamide functional groups in its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3-ethyl-4-hydroxybutanal, under acidic or basic conditions.
Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine intermediate with an appropriate hydroxyacetimidamide precursor, such as N-hydroxyacetimidamide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyacetimidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxyacetimidamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetamide: Similar structure but with an acetamide group instead of a hydroxyacetimidamide group.
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxypropionamide: Similar structure but with a propionamide group instead of a hydroxyacetimidamide group.
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxybutyramide: Similar structure but with a butyramide group instead of a hydroxyacetimidamide group.
Uniqueness
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the hydroxyacetimidamide group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
2-(3-ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-2-7-5-12(4-3-8(7)13)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
Clave InChI |
IGFWRAVIJFOWAJ-UHFFFAOYSA-N |
SMILES isomérico |
CCC1CN(CCC1O)C/C(=N/O)/N |
SMILES canónico |
CCC1CN(CCC1O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


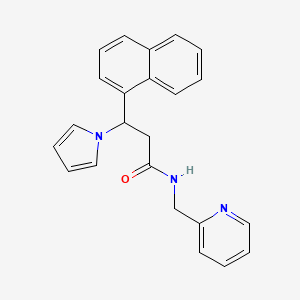
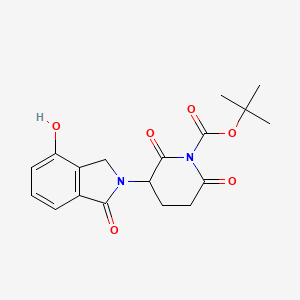
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)


![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
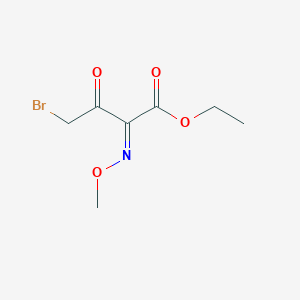
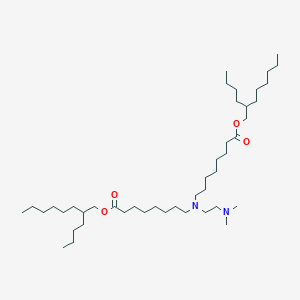
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
